3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
Description
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a synthetic chromene-derived ester featuring a 2-methoxyphenyl substituent at the chromene C3 position and a 3-nitrobenzoate group esterified at the C7 hydroxyl. Chromene derivatives are widely studied for their biological activities, including neuroprotective, anticancer, and enzyme inhibitory properties. The 3-nitrobenzoate moiety distinguishes this compound from analogs with methyl, methoxy, or halogen substituents on the benzoate ring. Its molecular formula is C₂₃H₁₅NO₇, with a molecular weight of 417.37 g/mol, and a calculated logP of ~4.2, indicating moderate lipophilicity. The nitro group at the meta position introduces strong electron-withdrawing effects, which may influence binding interactions and pharmacokinetics .
Properties
CAS No. |
610753-59-8 |
|---|---|
Molecular Formula |
C23H15NO7 |
Molecular Weight |
417.373 |
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C23H15NO7/c1-29-20-8-3-2-7-17(20)19-13-30-21-12-16(9-10-18(21)22(19)25)31-23(26)14-5-4-6-15(11-14)24(27)28/h2-13H,1H3 |
InChI Key |
MBUPLZLMBSISQG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can be achieved through a multi-step process involving the following key steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core is reacted with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification with 3-Nitrobenzoic Acid: The final step involves the esterification of the chromenone derivative with 3-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and Friedel-Crafts acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.
Comparison with Similar Compounds
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methylbenzoate
- Structure : 4-Methyl substituent on benzoate.
- Molecular Weight : 396.39 g/mol.
- Key Findings: Demonstrated stable binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in molecular dynamics (MD) simulations, with RMSD <2.0 Å.
- Advantage Over Target Compound : The methyl group enhances metabolic stability compared to nitro, which may undergo reduction pathways.
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methoxybenzoate
- Structure : 4-Methoxy substituent on benzoate.
- Molecular Weight : 402.40 g/mol.
- No direct toxicity data reported .
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-Chlorobenzoate
- Structure : 2-Chloro substituent on benzoate.
- Molecular Weight : 407.80 g/mol.
- Key Findings: The ortho-chloro group introduces steric hindrance, which may reduce binding affinity to enzymes like AChE. Limited pharmacokinetic data available .
Substituent Variations on the Chromene Core
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-Methoxybenzoate
- Structure : 4-Chlorophenyl at C3 of chromene; 3-methoxybenzoate at C7.
- Molecular Weight : 406.80 g/mol.
- No BBB permeability data reported .
[3-(4-Methoxyphenyl)-2-Methyl-4-oxochromen-7-yl] 4-Methoxybenzoate
- Structure : 4-Methoxyphenyl and 2-methyl groups on chromene.
- Molecular Weight : 416.13 g/mol.
- However, dual methoxy groups may reduce synthetic accessibility .
Pharmacokinetic and Toxicity Profiles
Binding Affinity and Stability
- Target Compound: The 3-nitro group may form strong dipole interactions with enzyme active sites (e.g., AChE), but its meta position could reduce steric compatibility compared to para-substituted analogs. No MD simulation data is available for this compound.
- 4-Methylbenzoate Analog : Exhibited RMSD <2.0 Å in MD simulations with AChE and BChE, indicating stable binding .
- 4-Methoxybenzoate Analog: No stability data reported, but methoxy’s electron-donating effects may weaken binding compared to nitro.
Biological Activity
The compound 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, along with relevant case studies and comparative analyses with related compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H17N1O6
- Molar Mass : 373.36 g/mol
The structure features a chromenone core with a methoxyphenyl substituent at position 2 and a nitrobenzoate group, which may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that this compound possesses potent anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit proliferation.
Mechanisms of Action :
- Inhibition of Kinases : The compound inhibits specific kinases involved in cell signaling pathways that promote cancer cell growth.
- Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels, leading to cancer cell death.
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
Mechanisms of Action :
- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.
Study on Anticancer Activity
Objective : To evaluate the effects on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating potent activity against breast cancer cells.
Study on Anti-inflammatory Effects
Objective : To assess anti-inflammatory potential using LPS-stimulated RAW 264.7 macrophages.
- Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This Compound | High | Moderate |
| Compound A | Moderate | Low |
| Compound B | Low | High |
This table illustrates how this compound compares to other structurally similar compounds in terms of their biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
